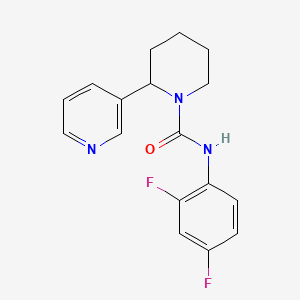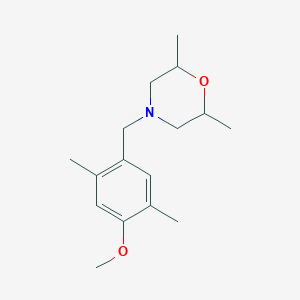![molecular formula C23H27NO2S B5092493 [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5092493.png)
[1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol, also known as BZPMP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BZPMP is a synthetic compound that belongs to the class of benzothiophene derivatives and has shown promising results in pre-clinical studies.
作用機序
The exact mechanism of action of [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol is not fully understood. However, it has been suggested that [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol may exert its therapeutic effects by modulating various signaling pathways in the body. [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
[1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been shown to have various biochemical and physiological effects in pre-clinical studies. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
One of the advantages of using [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol in lab experiments is its high potency and selectivity. [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been shown to have a high affinity for its target receptors, which can improve the accuracy of lab experiments. However, one of the limitations of using [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol. One potential direction is to further investigate its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential use as an anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action of [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol and its biochemical and physiological effects.
合成法
The synthesis of [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-chlorobenzothiophene with sodium methoxide to form the corresponding methoxy derivative. This is followed by the reaction with 4-(2-phenoxyethyl)piperidine to form the desired product, [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol.
科学的研究の応用
[1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. [1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol has also been studied for its potential use as an anti-cancer agent and has shown promising results in pre-clinical studies.
特性
IUPAC Name |
[1-(1-benzothiophen-2-ylmethyl)-4-(2-phenoxyethyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2S/c25-18-23(12-15-26-20-7-2-1-3-8-20)10-13-24(14-11-23)17-21-16-19-6-4-5-9-22(19)27-21/h1-9,16,25H,10-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYAFIBZEXDMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCOC2=CC=CC=C2)CO)CC3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]](/img/structure/B5092414.png)

![ethyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5092419.png)



![1-ethyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5092456.png)


![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(5-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5092473.png)

![[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5092480.png)
![9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5092486.png)
![4-[(4-{[2-(4-carboxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)sulfonyl]benzoic acid](/img/structure/B5092494.png)